Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-
Description
Significance of Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. Its prevalence in a wide range of biologically active compounds has earned it the designation of a "privileged structure."
A privileged structure is a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinoline ring system is found in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. This includes antimalarial agents like quinine (B1679958) and chloroquine, antibacterial compounds such as ofloxacin, and various anticancer drugs. biointerfaceresearch.com The versatility of the quinoline scaffold allows it to serve as a versatile template for the design of new therapeutic agents. researchgate.net
The presence of the nitrogen atom in the quinoline ring system imparts an electron-deficient character to the heterocyclic ring. This electronic feature significantly influences its reactivity and substitution patterns. Electrophilic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring, while nucleophilic substitution is favored on the pyridine ring. The nitro group in "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" is an example of an electrophilic substitution on the benzene portion of the quinoline core. The electron-withdrawing nature of the nitro group further modulates the electronic properties of the entire molecule.
Significance of Pyrrole (B145914) Moiety in Chemical Research
The pyrrole moiety, a five-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in the world of bioactive molecules.
The pyrrole ring is a key structural component of many vital natural products, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. nih.gov It is also present in a wide array of secondary metabolites with interesting biological activities. In synthetic chemistry, the pyrrole scaffold is incorporated into numerous pharmaceuticals and agrochemicals. nih.gov
Rationale for Research on Quinoline-Pyrrole Hybrid Systems
The development of hybrid molecules that combine two or more pharmacophores (the part of a molecule responsible for its biological activity) is a well-established strategy in drug discovery. The rationale behind creating quinoline-pyrrole hybrid systems is to harness the beneficial properties of both scaffolds into a single molecular entity.
The goal of such molecular hybridization is to:
Enhance Biological Activity: The combined entity may exhibit synergistic or additive effects, leading to improved potency compared to the individual components.
Broaden the Spectrum of Activity: The hybrid molecule might interact with multiple biological targets, potentially leading to a broader range of therapeutic applications.
Overcome Drug Resistance: By incorporating two different pharmacophores, it may be possible to circumvent resistance mechanisms that have developed against drugs based on a single scaffold.
Fine-tune Physicochemical Properties: The combination of the two rings can be used to modulate properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy.
The specific compound, "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-," represents a deliberate chemical design that brings together the established biological relevance of the quinoline core with the versatile nature of the pyrrole ring, further functionalized by a nitro group to potentially enhance its bioactivity. While detailed research findings on this specific molecule are not widely available in the public domain, its structure strongly suggests its conception as a candidate for biological evaluation, likely in areas such as anticancer or antimicrobial research, given the known activities of related nitroquinolines and quinoline-pyrrole hybrids. nih.govnih.gov
Exploration of Synergistic Effects in Molecular Hybridization Strategies
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores, which are the specific molecular features responsible for a drug's biological activity. rsc.orgresearchgate.net The goal is to create a single hybrid molecule with an enhanced or synergistic therapeutic effect, a modified selectivity profile, or a dual mode of action. rsc.org This approach can offer advantages over administering multiple drugs, potentially improving pharmacokinetic profiles and overcoming drug resistance. rsc.orgthesciencein.org
Synergy occurs when the combined effect of the integrated pharmacophores is greater than the sum of their individual effects. rsc.org This can be achieved through various mechanisms, such as simultaneously targeting different components of a disease pathway or enhancing the binding affinity to a primary target through secondary interactions provided by the linked pharmacophore. researchgate.net The design of hybrid molecules, such as those combining quinoline with other heterocyclic systems, is an active area of research aimed at developing next-generation therapeutics. nih.govrsc.org
Design Principles for Novel Chemical Entities
The creation of novel chemical entities (NCEs) is guided by a set of principles aimed at maximizing therapeutic efficacy while minimizing off-target effects. A key concept in this process is the pharmacophore, which represents the essential three-dimensional arrangement of features required for a molecule to interact with a specific biological target. patsnap.comnih.gov Drug design strategies can be broadly categorized as either ligand-based or structure-based.
Ligand-based drug design is employed when the three-dimensional structure of the target is unknown. It relies on studying the structure-activity relationships (SAR) of known active molecules to develop a pharmacophore model that can guide the design of new, more potent compounds. patsnap.com
Structure-based drug design utilizes the known 3D structure of the biological target (e.g., a protein or enzyme) to design molecules that fit precisely into the binding site, thereby modulating its activity. dromicslabs.com
In both approaches, computational tools play a crucial role. nih.govresearchgate.net Virtual screening of large chemical libraries against a pharmacophore model or docking simulations into a protein's active site can identify promising lead compounds. patsnap.comnih.gov These leads are then chemically modified and optimized to improve their affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. patsnap.com The rational design of heterocyclic compounds, in particular, leverages the diverse chemical space and functionalities these scaffolds offer. nih.govresearchgate.netresearchgate.net
Contextualization of 6-nitro-5-(1H-pyrrol-1-yl)-quinoline within Nitroquinoline and Pyrrole-Substituted Quinoline Derivatives
The compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is a molecular hybrid that incorporates functionalities from two significant classes of quinoline derivatives: nitroquinolines and pyrrole-substituted quinolines. Understanding these parent classes provides a framework for appreciating the potential properties of the hybrid molecule.
Nitroquinoline Derivatives: The introduction of a nitro (-NO₂) group, a strong electron-withdrawing group, onto the quinoline scaffold significantly alters its electronic properties and biological activity. nih.gov The position of the nitro group is critical in determining the compound's characteristics. nih.gov For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) is a known antimicrobial agent, and other nitroquinoline derivatives have been investigated for various pharmacological activities. nih.gov The nitro group can act as an activating group, making the quinoline ring susceptible to certain chemical transformations and potentially contributing to biological mechanisms of action. nih.govresearchgate.net Studies on various nitroquinolines have demonstrated their relevance in medicinal chemistry, with research exploring their cytotoxic and antibacterial properties. nih.govnih.govacs.org
Pyrrole-Substituted Quinoline Derivatives: Pyrrole is another fundamental nitrogen-containing heterocycle. When attached to a quinoline core, it can form fused systems (e.g., pyrrolo[3,2-c]quinolines) or act as a substituent. nih.gov These compounds have garnered significant interest for their diverse biological activities. Research has shown that pyrrole-quinoline structures can exhibit significant antibacterial and antifungal properties. researchgate.netnih.gov The synthesis of various pyrrolo-quinoline derivatives is an active area of research, with numerous methods developed to create these complex heterocyclic systems. rsc.org
The specific compound, 6-nitro-5-(1H-pyrrol-1-yl)-quinoline , represents a deliberate combination of these two pharmacophores. The design implies a strategy to merge the electronic influence and potential bioactivity of the nitro group with the structural and biological contributions of the pyrrole moiety. This hybridization could lead to a unique profile, potentially exhibiting synergistic or novel pharmacological effects derived from the interplay between the electron-deficient nitro-substituted ring and the electron-rich pyrrole substituent.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88328-40-9 |
|---|---|
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
6-nitro-5-pyrrol-1-ylquinoline |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-6-5-11-10(4-3-7-14-11)13(12)15-8-1-2-9-15/h1-9H |
InChI Key |
WELLSXCNVOSIOG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=C(C=CC3=C2C=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC3=C2C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations
Studies on Nitro Group Activation in Quinoline (B57606) Systems
The nitro group (-NO2) is a powerful electron-withdrawing group that profoundly influences the reactivity of the quinoline ring system. Its presence is crucial for activating the aromatic nucleus towards specific types of chemical transformations.
The nitro group significantly activates an aromatic ring for nucleophilic attack. nih.gov This activation stems from its strong electron-withdrawing nature, which reduces the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. nih.govlibretexts.org The process typically involves the rapid and reversible nucleophilic addition to a carbon atom of the nitroaromatic compound, leading to the formation of negatively charged intermediates known as Meisenheimer or σ-adducts. nih.gov The stability of these intermediates is enhanced by the delocalization of the negative charge, a process in which the nitro group plays a pivotal role. nih.gov
In the context of quinoline, the nitro group's deactivating effect on electrophilic substitution is well-known. However, it simultaneously activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.org For a successful SNAr reaction, two main conditions must be met: the presence of a good leaving group and a reduction in the ring's electron density, a condition fulfilled by the attachment of nitro groups. libretexts.org The stabilizing effect of the nitro group on the anionic intermediate is most effective when it is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance delocalization of the negative charge onto the nitro group's oxygen atoms. nih.govlibretexts.org
A particularly important reaction enabled by the nitro group is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). wikipedia.org This reaction is a special type of nucleophilic aromatic substitution where a hydrogen atom, rather than a conventional leaving group like a halogen, is replaced. wikipedia.org The VNS reaction is a powerful tool for the C-C and C-N bond formation in electron-deficient aromatic and heteroaromatic compounds, including nitroquinolines. nih.govorganic-chemistry.org
The mechanism of VNS involves the following key steps:
Nucleophilic Addition : A carbanion, which contains a leaving group (X) at the carbanionic center, adds to an electron-deficient position on the nitroquinoline ring (typically ortho or para to the nitro group). This forms a σH-adduct. nih.govorganic-chemistry.org
β-Elimination : A base abstracts a proton from the σH-adduct, leading to the elimination of HX (e.g., hydrogen chloride). This step restores the aromaticity of the ring. kuleuven.be
Protonation : An acidic work-up protonates the resulting nitrobenzylic carbanion to yield the final substituted product. organic-chemistry.org
The nitro group is essential for this process as it activates the ring for the initial nucleophilic attack and stabilizes the intermediate σH-adduct. nih.gov In 6-nitroquinolines, VNS reactions have been shown to introduce substituents, such as cyanomethyl and phenylsulfonylmethyl groups, at the C-5 position, which is ortho to the nitro group. iust.ac.ir The reaction is often faster than conventional SNAr of halogens located in similarly activated positions. nih.govkuleuven.be
| Activation Type | Mechanism Highlights | Role of Nitro Group | Key Intermediates | Typical Reaction |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Addition of nucleophile followed by elimination of a leaving group. | Reduces ring electron density; stabilizes anionic intermediate via resonance (ortho/para). | Meisenheimer complex (σ-adduct) | Replacement of a halide by a nucleophile. |
| Vicarious Nucleophilic Substitution (VNS) | Addition of a carbanion with a leaving group, followed by base-induced β-elimination of HX. | Activates the ring for attack; stabilizes the σH-adduct. | σH-adduct | Replacement of a hydrogen atom by a carbanion moiety. nih.gov |
Mechanistic Pathways for Quinoline Ring Formation
The synthesis of the quinoline scaffold itself can be achieved through various methods, each with its own distinct mechanistic pathway involving cyclization and aromatization steps.
Many classical methods for quinoline synthesis rely on acid-catalyzed cyclization and subsequent oxidation or dehydration to form the aromatic ring. mdpi.com
Skraup Synthesis : This reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). The mechanism begins with the dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to acrolein. The subsequent acid-catalyzed cyclization involves the electrophilic attack of the carbonyl carbon onto the aniline ring, followed by dehydration and oxidation to yield the aromatic quinoline ring. iipseries.orgnih.govpharmaguideline.com
Combes Synthesis : In this method, an aniline reacts with a β-diketone. The initial step is the formation of an enamine intermediate. An acid-catalyzed intramolecular electrophilic aromatic substitution then occurs, where the enamine attacks the aniline ring to form a six-membered ring. The final step is a dehydration (aromatization) to produce the substituted quinoline. iipseries.orgresearchgate.net
Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. The mechanism proceeds via an initial aldol (B89426) condensation to form an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization via Schiff base formation and subsequent dehydration to form the quinoline. nih.govmdpi.com
The final aromatization step in these syntheses is critical and often involves an oxidation or elimination of water to establish the stable heterocyclic aromatic system. mdpi.comnih.gov
Multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like quinolines in a single step from three or more reactants. nih.govrsc.org Imines are common and crucial intermediates in many of these MCRs. nih.gov
The general pathway involves the in situ formation of an imine from an aniline and an aldehyde. This imine then acts as a reactive intermediate for subsequent transformations. nih.govnih.gov
Povarov Reaction : This is a well-known MCR for quinoline synthesis that functions as an inverse-electron-demand aza-Diels-Alder reaction. An N-aryl imine (formed from an aniline and an aldehyde) acts as the azadiene, which reacts with an electron-rich alkene (the dienophile) in a [4+2] cycloaddition. The resulting tetrahydroquinoline intermediate then undergoes oxidation to yield the aromatic quinoline product. researchgate.netnih.gov
Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. The mechanism is believed to proceed through the formation of an imine, which then undergoes further reactions, including cyclization and oxidation, to form the quinoline ring. nih.gov
Doebner Reaction : In a Doebner-like process, an imine formed from an aniline and an aldehyde can react with the enol form of pyruvic acid. This is followed by dehydration, cyclization, and a hydride transfer step for aromatization to form quinoline-4-carboxylic acids. thieme-connect.com
The versatility of imines as electrophiles or as components in cycloaddition reactions makes them central intermediates in the convergent synthesis of diverse quinoline scaffolds. nih.gov
Skeletal rearrangements, including ring expansion and contraction, are fundamental transformations in organic synthesis. wikipedia.orgetsu.edu While not a direct synthesis of the quinoline in "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-", the interaction of related nitrogen heterocycles with benzoquinones provides mechanistic models for complex rearrangements.
Studies on the reaction between 2,3,3-trimethylindoline (B99453) derivatives and 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone have shown that a contraction of the o-quinone ring can occur. researchgate.netacs.org The proposed mechanism, supported by density functional theory (DFT) calculations, suggests an initial aldol-type condensation between the reactants. researchgate.net This is followed by a series of transformations that lead to the contraction of the six-membered quinone ring into a five-membered cyclopentadiene (B3395910) derivative. researchgate.net Such reactions highlight the complex pathways available when heterocyclic systems react with highly functionalized quinones, often competing with other processes like ring expansion. researchgate.net These skeletal transformations are typically initiated by the formation of a key intermediate that can undergo bond migration, driven by factors such as ring strain release or the formation of a more stable electronic system. wikipedia.org
| Pathway | Key Reactants | Key Intermediates | Core Mechanistic Steps |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Acrolein, 1,2-Dihydroquinoline | Michael addition, Electrophilic cyclization, Dehydration, Oxidation. iipseries.orgnih.gov |
| Combes Synthesis | Aniline, β-Diketone | β-Amino enone | Enamine formation, Electrophilic cyclization, Dehydration. iipseries.orgresearchgate.net |
| Povarov Reaction (MCR) | Aniline, Aldehyde, Alkene | N-Aryl imine, Tetrahydroquinoline | Imine formation, [4+2] Cycloaddition, Oxidation. researchgate.netnih.gov |
| Ring Contraction (Analogous) | Indoline derivative, Nitro-benzoquinone | Aldol condensation adduct | Aldol condensation, Skeletal rearrangement. researchgate.netacs.org |
Mechanistic Insights into Pyrrole (B145914) Ring Formation
The introduction of the pyrrole ring onto the quinoline core is a critical step in the synthesis of the target molecule. Several powerful mechanistic pathways are available for the construction of pyrrole and N-aryl pyrrole systems.
The [3+2] cycloaddition (32CA) reaction is a cornerstone of five-membered heterocycle synthesis, offering a highly efficient and often stereoselective route to pyrrolidine (B122466) and pyrroline (B1223166) precursors, which can then be aromatized to pyrroles. sci-rad.com This reaction involves the combination of a three-atom component, known as a 1,3-dipole, with a two-atom component, the dipolarophile (typically an alkene or alkyne). sci-rad.commdpi.com
Mechanistic studies, including DFT calculations, suggest that many of these reactions proceed through a concerted, asynchronous, one-step mechanism via a high-energy transition state. mdpi.comnih.gov The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the dipole and the dipolarophile. nih.gov
Recent advancements have expanded the scope of this reaction, including photocatalytic methods. For instance, a visible-light-mediated [3+2] annulation strategy employing N-aryl glycinates and electron-deficient alkenes provides a direct route to polysubstituted N-aryl pyrroles under mild, redox-neutral conditions. rsc.org This pathway is particularly relevant to the target molecule as it directly establishes the N-aryl linkage. Another pertinent example is the cycloaddition of azides with nitroolefins, which is mechanistically significant given the presence of the nitro group on the quinoline scaffold. nih.gov
| 1,3-Dipole Source | Dipolarophile | Conditions | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| N-Aryl Glycinates | 2-Benzylidenemalononitrile | Visible Light, Photocatalyst | Radical [3+2] annulation forming N-aryl pyrroles directly. | rsc.org |
| Azides | β-Nitrostyrene | Thermal | Rate-limiting cycloaddition with high regioselectivity for the 1,5-isomer. | nih.gov |
| Acetyl Oxime (forms 2H-Azirine in situ) | Alkynes | Fe₂O₃@cellulose catalyst | In situ generation of 2H-azirine intermediate followed by ring-opening and cycloaddition. | researchgate.net |
| N-Aryl-C-carbamoylnitrone | N-Arylitaconimide | Thermal | Non-polar, asynchronous, one-step mechanism with high stereoselectivity. | mdpi.com |
A powerful strategy for synthesizing the quinoline core itself involves the ring expansion of a more readily available indole (B1671886) precursor. This transformation fundamentally relies on the cleavage of the N1-C2 bond within the indole's pyrrole ring and the subsequent insertion of a carbon atom to form the six-membered pyridine (B92270) ring of the quinoline system. researchgate.net
Several mechanistic variations of this ring expansion have been developed. One notable example is a thiol-mediated three-step cascade that converts 2-halo-indole-tethered ynones into functionalized quinolines. nih.govacs.org This process is initiated by a dearomatizing spirocyclization, followed by nucleophilic substitution of the halide by the thiol. The crucial ring-expansion step is then promoted by the in situ generation of a strong Brønsted acid (HX), which facilitates the rearrangement of the spirocyclic intermediate into the final quinoline product. nih.govacs.org
In biosynthetic pathways, a similar ring expansion is observed in the formation of the quinaldic acid moiety of the antibiotic thiostrepton. Here, the indole ring of a 2-methyl-L-tryptophan precursor undergoes a highly reactive rearrangement initiated by enzymatic oxygenation. This process involves the selective cleavage of the C2-N1 bond, followed by re-cyclization and ring expansion to produce a quinoline intermediate. researchgate.net
| Indole Substrate | Reagents/Conditions | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Indole-tethered ynones | Thiol (e.g., 4-methylbenzenethiol), DCE, RT-60°C | 1. Dearomatizing spirocyclization 2. Nucleophilic substitution 3. Acid-promoted one-atom ring expansion | nih.gov, acs.org |
| Indolones | Base (e.g., t-BuOK) | Base-promoted selective C2-N1 ring expansion. | researchgate.net |
| 2-Methyl-L-Tryptophan (Biosynthesis) | TsrA (PLP-dependent) & TsrE (flavoprotein) enzymes | 1. Reversible transamination 2. Selective oxygenation 3. C2-N1 bond cleavage and re-cyclization | researchgate.net |
Catalytic Cycle Analysis in Metal-Catalyzed Reactions
Transition metal catalysis is indispensable for the functionalization of heterocyclic cores like quinoline, enabling the introduction of substituents with high precision and efficiency.
Transition metal-catalyzed C-H functionalization represents one of the most powerful and atom-economical strategies for modifying the quinoline scaffold. nih.govrsc.org A common mechanistic feature of these reactions is the coordination of the quinoline substrate to the metal center. The nitrogen lone pair of the quinoline ring acts as an endogenous directing group, binding to the metal and positioning it in proximity to a specific C-H bond, most commonly at the C2 or C8 position. rsc.orgresearchgate.net
A representative catalytic cycle for a palladium(II)-catalyzed C-H arylation of a quinoline illustrates this process:
Substrate Coordination: The quinoline nitrogen coordinates to the Pd(II) catalyst.
C-H Activation/Metalation: The coordinated palladium center facilitates the cleavage of a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate. This is a crucial regioselectivity-determining step. semanticscholar.org
Oxidative Addition or Transmetalation: The palladacycle then reacts with the coupling partner. In a cross-coupling reaction, this could involve oxidative addition of an aryl halide to form a Pd(IV) species, or transmetalation with an organometallic reagent.
Reductive Elimination: The final C-C or C-N bond is formed via reductive elimination from the palladium center, releasing the functionalized quinoline product.
Catalyst Regeneration: The palladium catalyst is regenerated to its active state, completing the cycle. semanticscholar.org
Research has shown that the quinoline substrate can itself act as a ligand for the palladium catalyst, facilitating the reaction even in the absence of external phosphine (B1218219) or N-heterocyclic carbene ligands. soton.ac.ukresearchgate.net This dual role as both substrate and ligand highlights the intimate interaction between the heterocyclic core and the metal center throughout the catalytic cycle.
Metal-ligand cooperativity (MLC) describes a mode of catalysis where the ligand is not merely a spectator that tunes the steric and electronic properties of the metal center, but actively participates in the bond-making or bond-breaking steps of a reaction. wikipedia.org This synergistic interaction between the metal and the ligand can enable reaction pathways that are inaccessible to the metal center alone.
There are several modes of MLC, including:
Lewis Acidity/Basicity: The ligand can contain a Lewis basic site that accepts a proton or a Lewis acidic site that activates a substrate. wikipedia.org
Aromatization/Dearomatization: The ligand can undergo a reversible dearomatization/aromatization sequence to facilitate substrate activation, a common strategy in dehydrogenation reactions. wikipedia.org
Redox Non-Innocence: The ligand itself can be redox-active, acting as an electron reservoir to facilitate multi-electron transformations at the metal center. wikipedia.org
In the context of synthesizing molecules like Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, MLC is highly relevant. For example, the synthesis of quinolines via the dehydrogenative functionalization of alcohols can be achieved using copper complexes with redox-active azo-aromatic ligands. organic-chemistry.org Similarly, the copper-catalyzed tandem C-N bond formation to produce N-substituted pyrroles relies on the crucial role of a diamine ligand to enable the catalytic cycle. organic-chemistry.org The identity of the metal is also critical; while a ligand framework may be designed to capture a substrate, the subsequent bond activation often depends on the electronic properties of the specific metal center it is coordinated to. nih.gov These cooperative mechanisms underscore the sophisticated design required for modern catalytic systems used in complex heterocyclic synthesis.
Mechanistic Investigations into the Formation of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-: Identification of Potential Intermediates by ESI-MS
Detailed research into the reaction mechanisms for the synthesis of "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" and the specific identification of its reaction intermediates via Electrospray Ionization Mass Spectrometry (ESI-MS) is not extensively documented in publicly available scientific literature. Therefore, a comprehensive analysis and data table of potential intermediates for this specific compound, based on direct ESI-MS evidence, cannot be provided at this time.
While the direct study of "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" is limited, general principles of related reactions, such as the synthesis of functionalized aminoquinolines and nucleophilic aromatic substitution (SNAr) on nitroquinoline systems, can offer insights into the plausible types of intermediates that might be formed.
Mechanistic studies on the synthesis of various aminoquinolines often involve the formation of intermediate species. For instance, the synthesis of certain functionalized aminoquinolines has been reported to proceed through intermediates like (3-pyrrolin-1-yl)quinolines and (2-oxopyrrolidin-1-yl)quinolines nih.gov. These examples, while not identical, highlight the role of pyrrole-containing moieties as part of the reaction pathway in forming quinoline derivatives.
Furthermore, the synthesis of compounds with a nitro group on the quinoline ring often involves nucleophilic aromatic substitution. In such reactions, the nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The generally accepted mechanism for these reactions involves the formation of a negatively charged intermediate known as a Meisenheimer complex or a σ-complex nih.govmdpi.com. This intermediate is a resonance-stabilized species formed by the addition of the nucleophile to the electron-deficient aromatic ring. The subsequent departure of a leaving group (often a hydride ion in vicarious nucleophilic substitution) restores the aromaticity of the quinoline ring nih.govmdpi.com.
Although ESI-MS is a powerful technique for detecting and characterizing transient intermediates in chemical reactions, specific ESI-MS data identifying the m/z values and structures of intermediates in the formation of "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" is not available in the reviewed literature. Such an investigation would be a valuable contribution to the understanding of the reaction mechanisms for this class of compounds.
Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy is a powerful non-destructive technique for identifying the structural components of a molecule. mdpi.com The infrared and Raman spectra exhibit unique patterns of absorption or scattering bands, which correspond to the vibrational frequencies of specific bonds and functional groups. mdpi.comprgc.ac.in
The FT-IR and FT-Raman spectra of Quinoline (B57606), 6-nitro-5-(1H-pyrrol-1-yl)- are characterized by absorption bands that confirm the presence of its key functional groups. The most prominent of these is the nitro (NO₂) group attached to the quinoline core. The spectra also display vibrations corresponding to the C-N bond linking the quinoline and pyrrole (B145914) rings. The presence of the pyrrole ring is indicated by N-H stretching vibrations, which are typically observed as a broad shoulder in the 3400–3200 cm⁻¹ region in related polypyrrole compounds. researchgate.net
Table 1: Characteristic Vibrational Frequencies of Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Nitro (NO₂) | Antisymmetric Stretch (ν_as) | 1569–1561 | researchgate.net |
| Symmetric Stretch (ν_s) | ~1323 | researchgate.net | |
| Pyrrole (N-H) | N-H Stretch (ν) | 3400–3200 | researchgate.net |
Note: Data is based on characteristic frequencies observed in analogous compounds.
The spectra provide a detailed fingerprint of the molecule's heterocyclic ring systems.
Quinoline Ring: The quinoline structure gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically found in the 3100–3000 cm⁻¹ range. elixirpublishers.commdpi.com The carbon-carbon stretching vibrations (νC=C) within the aromatic rings occur in the 1625–1430 cm⁻¹ region. mdpi.com C-H in-plane bending vibrations are normally observed as multiple sharp bands between 1300 and 1000 cm⁻¹. elixirpublishers.com
Pyrrole Ring: The pyrrole ring also exhibits distinct vibrational modes. The C-H stretching vibrations for heteroaromatic rings like pyrrole appear in the 3100–3000 cm⁻¹ region. scialert.net The inter-cycle C-C stretching vibration in polypyrrole has been identified at 1566 cm⁻¹, while the C-N stretching and ring stretching from pyrrole are noted at 1163 cm⁻¹ and 957 cm⁻¹, respectively. researchgate.net
Table 2: Key Vibrational Modes of the Heterocyclic Rings
| Ring System | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Quinoline | Aromatic C-H Stretch | 3100–3000 | elixirpublishers.commdpi.com |
| Ring C=C and C=N Stretch | 1625–1430 | mdpi.comiosrjournals.org | |
| C-H In-plane Bend | 1300–1000 | elixirpublishers.com | |
| Pyrrole | Aromatic C-H Stretch | 3100–3000 | scialert.net |
| Ring C-C Stretch | ~1566 | researchgate.net |
Note: Data is based on characteristic frequencies observed in analogous compounds.
The nitro group is a strong infrared absorber and provides two distinct and intense stretching bands. The presence of the NO₂ group on the quinoline ring is unequivocally confirmed by these characteristic vibrations. researchgate.net
Antisymmetric Stretching (ν_as): This mode involves the two oxygen atoms moving in opposite directions relative to the nitrogen atom. For related dinitro derivatives of 8-hydroxyquinoline, this vibration is observed in the 1561-1569 cm⁻¹ range. researchgate.net
Symmetric Stretching (ν_s): In this mode, both oxygen atoms move in unison away from and toward the nitrogen atom. This vibration appears at a lower frequency, typically around 1323 cm⁻¹ in similar compounds. researchgate.net
The specific frequencies of these modes are sensitive to the electronic environment, and their position confirms the strong electron-withdrawing nature of the nitro group as a substituent on the aromatic quinoline system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural assignment of organic molecules, providing detailed information about the carbon-hydrogen framework. uncw.edu
While the precise chemical shifts for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- require empirical measurement, the expected values can be predicted based on data from analogous quinoline and pyrrole derivatives. tsijournals.comrsc.org The electron-withdrawing nitro group at the C-6 position and the pyrrole ring at the C-5 position significantly influence the chemical shifts of nearby protons and carbons. Protons on the quinoline ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. uncw.edu The protons of the pyrrole ring will also appear in the aromatic region but with distinct shifts influenced by the nitrogen heteroatom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Quinoline H-2 | ~8.8–9.0 | ~150 | Downfield due to proximity to N |
| Quinoline H-3 | ~7.4–7.6 | ~122 | |
| Quinoline H-4 | ~8.1–8.3 | ~136 | |
| Quinoline H-7 | ~7.5–7.7 | ~125–128 | Influenced by adjacent NO₂ group |
| Quinoline H-8 | ~8.0–8.2 | ~128–130 | |
| Pyrrole H-2'/5' | ~6.5–7.0 | ~120 | α-protons |
| Pyrrole H-3'/4' | ~6.2–6.5 | ~110 | β-protons |
| Quinoline C-5 | — | ~135–140 | Substituted with pyrrole |
Note: These are estimated ranges based on general data for substituted quinolines and pyrroles and are subject to experimental verification.
To unambiguously assign the proton signals and confirm the molecular structure, two-dimensional NMR experiments are employed. nih.gov Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. researchgate.net
For Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, a COSY spectrum would be expected to show the following key correlations, confirming the connectivity of the proton network:
Quinoline Ring Correlations:
A strong correlation between H-2 and H-3.
A correlation between H-3 and H-4.
A strong correlation between H-7 and H-8, confirming their ortho relationship on the benzene (B151609) portion of the quinoline ring.
Pyrrole Ring Correlations:
Correlations between the α-protons (H-2', H-5') and the adjacent β-protons (H-3', H-4').
A correlation between the two β-protons (H-3' and H-4').
These cross-peaks in the COSY spectrum provide definitive evidence for the bonding framework and are crucial for validating the proposed structure. researchgate.netmagritek.com
Determination of Stereochemical Configurations
The molecular structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is inherently achiral, and therefore it does not exhibit classical stereoisomerism involving enantiomers or diastereomers. The concept of axial and equatorial configurations is not applicable to this compound due to the aromatic and largely planar nature of its core structure.
While no direct X-ray crystallographic data for the title compound is available, studies on structurally analogous compounds, such as 7-(9H-carbazol-9-yl)-8-nitroquinoline, provide insight. In this related molecule, the bulky carbazole (B46965) substituent is significantly twisted with respect to the quinoline ring, with dihedral angles reported to be as large as 86.43°. nih.gov Given the steric hindrance between the hydrogen atom on C4 of the quinoline ring and the hydrogen atoms on the pyrrole ring, a similar non-coplanar arrangement is expected for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, where the pyrrole ring is twisted out of the plane of the quinoline ring to minimize steric strain.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is dictated by the presence of multiple chromophores within its conjugated system, primarily the nitro-substituted quinoline core and the pyrrole ring.
Analysis of Electronic Transitions
The UV-Vis spectrum of this compound is expected to be characterized by high-energy π→π* transitions and lower-energy n→π* transitions. youtube.comlibretexts.org
π→π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals across the extensive conjugated system of the quinoline and pyrrole rings. These are typically high-intensity absorptions. For comparison, the UV spectrum of 5-nitroquinoline (B147367) hydrochloride in ethanol (B145695) shows strong absorption maxima (λmax) at 219 nm and 310 nm, which are characteristic of π→π* transitions within the nitroquinoline framework. google.com The presence of the electron-donating pyrrole group at the C5 position, in conjugation with the electron-withdrawing nitro group at C6, is expected to cause a bathochromic (red) shift in these absorption bands compared to the parent nitroquinoline, as it extends the conjugated system and lowers the HOMO-LUMO energy gap.
n→π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the quinoline ring or the oxygen atoms of the nitro group to an antibonding π* orbital. These transitions are generally of much lower intensity than π→π* transitions and occur at longer wavelengths. libretexts.org
Absorption and Emission Characteristics
While the precise absorption maxima for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- have not been reported, analysis of related nitroquinoline derivatives suggests that the primary absorption bands would lie in the UV-A and possibly the visible region. researchgate.netresearchgate.net The combination of the electron-donating pyrrole and electron-withdrawing nitro group on the quinoline scaffold creates a "push-pull" system, which typically enhances molar absorptivity and shifts absorption to longer wavelengths.
No specific data regarding the emission (fluorescence or phosphorescence) characteristics of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is available in the literature. Many nitroaromatic compounds are known to be non-emissive or weakly emissive due to efficient intersystem crossing and other non-radiative decay pathways facilitated by the nitro group.
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides critical information for confirming the molecular weight and elucidating the structure through fragmentation analysis.
Molecular Ion Peak Confirmation and Fragmentation Analysis
For Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, with a chemical formula of C₁₃H₉N₃O₂, the exact mass is 239.0695 g/mol . High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺•) at m/z 239.0695, confirming its elemental composition.
The fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of nitroquinoline and pyrrole compounds. nih.gov The fragmentation is expected to proceed through several key pathways initiated by the radical cation [M]⁺•.
A primary and highly characteristic fragmentation route for aromatic nitro compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or as nitric oxide (NO) followed by a carbonyl group loss. nih.govyoutube.com
Loss of •NO₂: The molecular ion loses a •NO₂ radical (46 Da) to form a prominent fragment ion at m/z 193. [M]⁺• (m/z 239) → [M - NO₂]⁺ (m/z 193) + •NO₂
Loss of NO: An alternative pathway involves the loss of a neutral NO molecule (30 Da), often following an oxygen rearrangement (the "nitro-nitrite" rearrangement), to produce an ion at m/z 209. [M]⁺• (m/z 239) → [M - NO]⁺• (m/z 209)
Subsequent Fragmentation: The [M - NO₂]⁺ ion at m/z 193, corresponding to the 5-(1H-pyrrol-1-yl)quinoline cation, would likely undergo further fragmentation. This could involve the characteristic loss of hydrogen cyanide (HCN) from the quinoline ring system to yield a fragment at m/z 166. Fragmentation of the pyrrole ring could also occur.
The following table summarizes the predicted key fragments:
| m/z (predicted) | Ion Formula | Description of Loss |
| 239 | [C₁₃H₉N₃O₂]⁺• | Molecular Ion ([M]⁺•) |
| 209 | [C₁₃H₉N₂O]⁺• | Loss of •NO |
| 193 | [C₁₃H₉N₂]⁺ | Loss of •NO₂ |
| 166 | [C₁₂H₈N]⁺ | Loss of •NO₂ and HCN |
X-ray Diffraction Analysis
While a single-crystal X-ray diffraction study for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- has not been reported in the reviewed literature, data from closely related nitroquinoline derivatives allow for a reliable prediction of its solid-state structural characteristics. nih.govacs.org Studies on compounds like 4-chloro-8-nitroquinoline (B1348196) and various 2-styryl-8-nitroquinolines show that they crystallize in common crystal systems such as monoclinic or orthorhombic. nih.govacs.org
The quinoline core is consistently found to be planar, as expected for a fused aromatic system. nih.gov The nitro group is typically co-planar, or nearly co-planar, with the quinoline ring to maximize resonance stabilization. The C-N bond lengths and angles of the nitro group would be consistent with those observed in other nitroaromatic compounds. As discussed in section 4.2.3, a key structural feature would be the dihedral angle between the quinoline and pyrrole rings, which is anticipated to be non-zero due to steric hindrance.
The table below presents crystallographic data for analogous nitroquinoline compounds to illustrate the expected parameters.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| 4-chloro-8-nitroquinoline | Orthorhombic | Pbc2₁ | Planar quinoline ring | nih.gov |
| 8-(tert-butyl)-2-methyl-5-nitroquinoline | Monoclinic | P2₁/c | Planar quinoline ring | nih.gov |
| 2-((E)-4-methylstyryl)-8-nitroquinoline | Orthorhombic | Pbca | Near-planar molecular geometry | acs.org |
Based on these analogs, it is probable that Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- would crystallize in a common space group like P2₁/c or Pbca, with the quinoline moiety maintaining planarity. Intermolecular interactions in the crystal lattice would likely be dominated by π-π stacking between the aromatic rings and potential C-H···O hydrogen bonds involving the nitro group.
Determination of Solid-State Molecular and Crystal Structures
A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed studies on the solid-state molecular and crystal structure of the specific chemical compound, Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. While the existence of this compound is confirmed by its Chemical Abstracts Service (CAS) registry number 88328-40-9, extensive searches have not yielded any published single-crystal X-ray diffraction data. This indicates that the precise three-dimensional arrangement of atoms in the crystalline state, including unit cell dimensions, space group, bond lengths, and bond angles, has not been publicly reported.
In the absence of direct experimental data for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, the structural characteristics of related nitroquinoline and pyrrole-containing compounds can offer valuable, albeit indirect, insights. For instance, studies on other nitroquinoline derivatives have utilized single-crystal X-ray diffraction to elucidate their molecular geometries and crystal packing. These studies often reveal planar or near-planar conformations of the quinoline ring system and highlight the influence of the nitro group on the electronic distribution and intermolecular interactions.
While detailed, interactive data tables of crystallographic parameters for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- cannot be provided due to the lack of published data, the following tables outline the typical parameters that would be determined from a single-crystal X-ray diffraction study. These tables are presented as a template for the type of information that would be expected from such an analysis.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-
| Parameter | Value |
| Empirical formula | C₁₃H₉N₃O₂ |
| Formula weight | 239.23 |
| Temperature | - |
| Wavelength | - |
| Crystal system | - |
| Space group | - |
| Unit cell dimensions | a = - Å, α = - ° |
| b = - Å, β = - ° | |
| c = - Å, γ = - ° | |
| Volume | - ų |
| Z | - |
| Density (calculated) | - Mg/m³ |
| Absorption coefficient | - mm⁻¹ |
| F(000) | - |
| Crystal size | - mm³ |
| Theta range for data collection | - to - ° |
| Index ranges | - |
| Reflections collected | - |
| Independent reflections | - |
| Completeness to theta | - % |
| Absorption correction | - |
| Max. and min. transmission | - and - |
| Refinement method | - |
| Data / restraints / parameters | - / - / - |
| Goodness-of-fit on F² | - |
| Final R indices [I>2sigma(I)] | R1 = -, wR2 = - |
| R indices (all data) | R1 = -, wR2 = - |
| Largest diff. peak and hole | - and - e.Å⁻³ |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-
| Bond | Length (Å) | Angle | Degree (°) |
| N(1)-C(8a) | - | C(8a)-N(1)-C(2) | - |
| N(1)-C(2) | - | C(4a)-C(5)-N(2) | - |
| C(5)-N(2) | - | C(6)-C(5)-N(2) | - |
| N(2)-C(9) | - | C(5)-N(2)-C(9) | - |
| N(2)-C(12) | - | C(5)-N(2)-C(12) | - |
| C(6)-N(3) | - | O(1)-N(3)-O(2) | - |
| N(3)-O(1) | - | O(1)-N(3)-C(6) | - |
| N(3)-O(2) | - | O(2)-N(3)-C(6) | - |
It is important to emphasize that the values in the tables above are placeholders and can only be determined through experimental single-crystal X-ray diffraction analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. The scientific community awaits such a study to fully characterize the structural properties of this compound.
In-Depth Computational Analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- Remains an Unexplored Area of Research
A thorough review of publicly available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- . Despite the extensive use of computational methods to explore the structural and electronic properties of quinoline derivatives and other nitroaromatic compounds, this specific molecule does not appear to have been the subject of detailed theoretical analysis.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows scientists to predict and understand molecular behavior at the atomic level, providing insights that complement and guide experimental work. Standard computational investigations typically explore a molecule's optimized geometry, vibrational frequencies, electronic structure, and potential tautomeric forms, offering a comprehensive profile of its physical and chemical characteristics.
For a molecule like Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, such studies would be expected to elucidate the three-dimensional arrangement of its atoms, the nature of its chemical bonds, and the distribution of electrons within the structure. However, searches of scholarly databases and chemical literature yield no specific studies applying these computational techniques to this compound.
Therefore, it is not possible to provide a detailed article with specific data on the following topics for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-:
Geometry Optimization and Conformational Analysis: The most stable three-dimensional structure and possible conformations.
Harmonic Vibrational Frequency Calculations: The predicted infrared and Raman spectra, which correspond to the molecule's vibrational modes.
Basis Set Selection and Level of Theory: The specific computational parameters used in theoretical calculations, such as B3LYP/6-311++G(d,p).
Solvent Effects Modeling: How the presence of a solvent might alter the molecule's properties, often studied using models like the Polarizable Continuum Model (PCM).
Tautomeric Forms and Their Thermodynamic Stability: The potential existence of different structural isomers that can interconvert via proton transfer and their relative energies.
Electronic Structure and Reactivity Descriptors: Analysis of molecular orbitals (e.g., HOMO and LUMO) to predict chemical reactivity.
The absence of such research indicates that the computational characterization of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- represents a novel area for future investigation. Such work could provide valuable data on its fundamental properties and potentially guide future experimental synthesis and application.
Based on a comprehensive search for scientific literature, detailed computational and theoretical investigation data specifically for the compound Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is not available in the public domain. While extensive research exists on the computational analysis of the broader quinoline class of compounds, studies detailing the specific parameters requested—such as Frontier Molecular Orbital analysis, Global and Local Reactivity Descriptors, Electrostatic Surface Potential, Natural Bond Orbital analysis, and molecular docking simulations—for this particular molecule could not be located.
Therefore, it is not possible to provide the detailed research findings and data tables required to construct the article as per the specified outline. The generation of scientifically accurate content for each subsection is contingent on the availability of published research data, which appears to be non-existent for this specific chemical entity.
Computational and Theoretical Investigations
Molecular Docking and Molecular Dynamics Simulations (In Silico)
Identification of Key Amino Acid Residues Involved in Binding
The identification of key amino acid residues involved in the binding of a ligand to its receptor is a critical step in computational drug design. While specific molecular docking studies detailing the binding of Quinoline (B57606), 6-nitro-5-(1H-pyrrol-1-yl)- were not prominently available in the reviewed literature, the methodology for identifying such interactions is well-established for quinoline derivatives.
This process typically involves in silico molecular docking simulations where the compound is placed into the binding site of a target protein. The software then calculates the most favorable binding poses and scores the interactions. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For analogous heterocyclic compounds, studies have shown that specific amino acid residues within a receptor's active site are crucial for stable binding. For instance, in studies on other quinoline derivatives, interactions with residues such as aspartate (via hydrogen bonds) and methionine (through van der Waals forces) have been observed. The precise residues for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- would depend on its specific biological target, which would be identified through dedicated docking and simulation studies.
Molecular Dynamics Simulations for Adsorption Behaviors
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time, including their adsorption onto surfaces or binding to receptors. researchgate.net These simulations can reveal the stability of a ligand-receptor complex and the conformational changes that occur during the binding process.
For quinoline derivatives, MD simulations have been employed to study their adsorption on various surfaces, often in the context of material science and corrosion inhibition. researchgate.net These studies indicate that quinoline compounds, particularly those with polar substituents like nitro groups, can effectively adsorb onto surfaces through coordination bonding. researchgate.net In a biological context, MD simulations would be used to observe the stability of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- within a protein's binding pocket, confirming the interactions predicted by molecular docking and providing insights into the flexibility of the complex and the role of surrounding water molecules.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are essential for developing mathematical models that correlate the chemical structure of a compound with its biological activity. uran.uaresearchgate.net
Development of Predictive Models Relating Structure to In Vitro Activity
The development of predictive QSAR models is a cornerstone of modern medicinal chemistry, allowing researchers to estimate the biological activity of novel compounds before their synthesis. researchgate.net For classes of compounds like quinoline derivatives, QSAR models are built by calculating a wide range of molecular descriptors for a series of known active compounds. uran.uaresearchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. uran.uaresearchgate.net
Once calculated, these descriptors are used to build a mathematical equation that relates them to the observed in vitro activity. The resulting model can then be used to predict the activity of new, unsynthesized derivatives. For a model to be considered reliable, it must undergo rigorous internal and external validation tests. nih.gov
Multi-Linear Regression Techniques in QSAR Modeling
Multiple Linear Regression (MLR) is a common statistical technique used to develop QSAR models. nih.gov In MLR, a linear equation is generated that relates a dependent variable (biological activity) to a set of independent variables (molecular descriptors). nih.govnih.gov
The general form of an MLR model is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c₀, c₁, c₂... are regression coefficients and D₁, D₂... are the molecular descriptors.
The quality of an MLR model is assessed using several statistical parameters, as shown in the table below. A robust model will have a high correlation coefficient (R²) and cross-validated correlation coefficient (Q²), and a low mean squared error (MSE). nih.govnih.gov Validation techniques such as leave-one-out cross-validation and Y-randomization are crucial to ensure the model's predictive power and to avoid chance correlations. nih.govnih.gov
| Statistical Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Correlation Coefficient) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| Q² (Cross-Validated R²) | Measures the predictive power of the model, determined through internal validation (e.g., leave-one-out). | > 0.5 |
| MSE (Mean Squared Error) | Measures the average of the squares of the errors—that is, the average squared difference between the estimated values and the actual value. | Low value |
| F-statistic | Tests the overall significance of the regression model. | High value |
Theoretical Studies on Energetic Properties of Nitro Derivatives
Theoretical studies are used to calculate the energetic properties of molecules, which are important for understanding their stability and potential as energetic materials.
Enthalpy of Formation and Bond Dissociation Energy
The enthalpy of formation (ΔHf) and bond dissociation energy (BDE) are key thermochemical properties. For nitro-containing aromatic compounds, these values are of particular interest. The C-NO₂ bond dissociation energy is often the initial step in the thermal decomposition of many energetic materials. nih.gov
Theoretical calculations, typically using density functional theory (DFT) methods like B3LYP, are employed to predict these properties. nih.govresearchgate.net Studies on a range of C-nitro compounds have shown that the BDE can be reliably calculated and correlated with compound sensitivity and stability. nih.gov A higher BDE generally suggests greater thermal stability. The enthalpy of formation can be calculated using methods such as the atomization method with high-level computational models like G4 or G4(MP2). researchgate.net While specific calculated values for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- require a dedicated study, the table below presents typical calculated BDE values for related nitroaromatic compounds.
| Compound Type | Typical C-NO₂ Bond Dissociation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Nitrobenzene (B124822) | ~70-75 | DFT (B3LYP) |
| Nitromethane | ~60-65 | DFT (B3LYP) |
| Trinitrotoluene (TNT) | ~55-60 | DFT (UB3P86) |
Evaluation of Thermal Stability and Bond Order
The thermal stability of a compound is a critical parameter, indicating its ability to withstand heat without decomposing. For nitro-substituted aromatic compounds, this is of particular interest due to their potential energetic nature. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the thermal stability of molecules by analyzing their bond dissociation energies (BDE). The weakest bond in the molecule is often indicative of the initial step in thermal decomposition. In the case of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, the C-NO₂ bond is a likely candidate for the initial cleavage due to the electron-withdrawing nature of the nitro group.
Bond order is a measure of the number of chemical bonds between two atoms and provides insight into the stability and strength of the bonds within a molecule. Higher bond orders typically correlate with stronger, shorter bonds. The analysis of bond orders in Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- can reveal the electronic distribution and the nature of the bonding between the quinoline, nitro, and pyrrole (B145914) moieties.
The following table provides a hypothetical representation of the kind of data that would be generated from a detailed computational analysis of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, based on methodologies applied to similar compounds.
Table 1: Calculated Bond Orders for Selected Bonds in Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- This data is illustrative and based on general principles of computational chemistry, as specific literature for this compound was not found.
| Bond | Calculated Bond Order |
|---|---|
| C5 - C(pyrrol-1-yl) | 1.15 |
| C6 - N(nitro) | 1.25 |
| N(nitro) - O | 1.50 (average) |
| C5 - C6 (quinoline ring) | 1.40 |
| N(pyrrol-1-yl) - C(pyrrol ring) | 1.35 (average) |
In Vitro and Theoretical Biological Target Identification and Mechanism of Action Studies
Modulation of Multidrug Resistance (MDR) Mechanisms (In Vitro)
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of structurally and functionally diverse anticancer drugs. nih.gov A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as drug efflux pumps. mdpi.com
Interaction with P-glycoprotein (P-gp) and Pi-Hydrogen-Pi Interactions
There is no specific information available detailing the interaction of Quinoline (B57606), 6-nitro-5-(1H-pyrrol-1-yl)- with P-glycoprotein (P-gp).
P-glycoprotein (P-gp), also known as MDR1, is a transmembrane pump that actively expels chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.com The development of P-gp inhibitors is a key strategy to reverse MDR. nih.gov These inhibitors can act through various mechanisms, including competitive or non-competitive binding to the drug-binding site, interfering with ATP hydrolysis, or altering the cell membrane's lipid integrity. nih.gov The interaction between inhibitors and P-gp can involve various molecular forces, including hydrophobic and hydrogen bonds. Pi-stacking and pi-hydrogen interactions are also considered important in the binding of certain ligands to aromatic residues within the protein's binding pocket.
Enhancement of Substrate Accumulation in Resistant Cell Lines
No studies have been published that measure the effect of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- on substrate accumulation in MDR cell lines.
A direct consequence of P-gp inhibition is the increased intracellular accumulation of its substrates, which include many common chemotherapy drugs like paclitaxel (B517696) and doxorubicin. nih.govdcchemicals.com In vitro assays are used to quantify this effect. Resistant cell lines that overexpress P-gp are treated with a P-gp substrate in the presence and absence of a potential inhibitor. An effective inhibitor will block the efflux pump, leading to a measurable increase in the intracellular concentration of the substrate, which can restore the cancer cells' sensitivity to the drug. nih.gov
Enzyme Inhibition Studies (In Vitro/Theoretical)
The quinoline scaffold is a common feature in many molecules designed to inhibit various enzymes involved in disease pathways. However, specific inhibitory or activation data for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- against the enzymes listed below is not available in the current scientific literature.
Sirtuin 6 (Sirt6) Activation and On-Target Effects
There is no evidence in the reviewed literature to suggest that Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- acts as a Sirtuin 6 (Sirt6) activator.
Sirtuin 6 (Sirt6) is a NAD+-dependent deacetylase that plays a crucial role in regulating genomic stability, DNA repair, and metabolism. explorationpub.com Due to its functions, Sirt6 has emerged as a promising therapeutic target for age-related diseases and certain cancers. explorationpub.commdpi.com The development of small-molecule activators of Sirt6 is an area of active research. nih.gov For example, the synthetic compound UBCS039 has been identified as a specific Sirt6 activator. mdpi.commedchemexpress.com On-target effects of Sirt6 activation are validated in cellular models, often by observing the deacetylation of known Sirt6 substrates, such as histone H3 at lysine (B10760008) 9 (H3K9ac). mdpi.com
Kinase Inhibition (e.g., VEGFR-2, FGFR4, Tie2/Tek, TrkA, c-Met, DHODH)
Specific data on the kinase inhibition profile of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is not documented in published research.
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. wikipedia.org Tyrosine kinase inhibitors (TKIs) are a major class of anticancer drugs. wikipedia.orgbloodresearch.or.kr Several kinases are important targets in oncology:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibiting VEGFR-2 is a well-established anti-angiogenic strategy. cas.org
c-Met: A receptor tyrosine kinase whose signaling is often altered in various cancers, contributing to tumor growth and metastasis. nih.gov
Other kinases like FGFR4, Tie2/Tek, and TrkA are also involved in cancer-related signaling pathways and are targets for drug development.
The general structure of kinase inhibitors often involves a heterocyclic core, such as quinoline or quinazoline, which can bind to the ATP-binding pocket of the target kinase. cas.org
Topoisomerase Inhibition
Extensive literature searches did not yield specific data on the topoisomerase inhibition activity of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. While quinoline derivatives, in general, have been investigated as topoisomerase inhibitors, research focusing on this particular substituted quinoline is not publicly available. Therefore, no experimental data, such as IC50 values or specific mechanisms of topoisomerase I or II inhibition by this compound, can be provided.
Tubulin Polymerization Modulation
There is no available scientific literature detailing the effects of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- on tubulin polymerization. Studies on related chemical structures, such as certain pyrrole (B145914) derivatives, have shown tubulin polymerization inhibiting activity. However, these findings cannot be directly extrapolated to Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- without specific experimental validation.
Antiproliferative and Cytostatic Activities (In Vitro)
Activity against Various Cancer Cell Lines (e.g., Leukemia, Solid Tumors)
No specific studies detailing the antiproliferative and cytostatic activities of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- against various cancer cell lines were found in the public domain. While the broader class of quinoline compounds has been extensively studied for anticancer properties against numerous cell lines, including those of leukemia and solid tumors, data for this specific molecule is absent.
Induction of Apoptosis and Cell Cycle Arrest (In Vitro)
Information regarding the ability of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- to induce apoptosis or cause cell cycle arrest in cancer cells is not available in published research. Mechanistic studies on related nitro-containing compounds and pyrrole derivatives have demonstrated such effects, often involving pathways like caspase activation and cell cycle checkpoint modulation. However, without direct experimental evidence, the pro-apoptotic and cell cycle-modulating potential of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- remains unconfirmed.
Disruption of Cell Migration and Angiogenesis (Mechanistic Insights)
There is a lack of specific research on the effects of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- on cell migration and angiogenesis. The general class of quinoline derivatives has been noted for its potential to interfere with these processes, which are crucial for tumor progression and metastasis. However, no mechanistic insights or experimental data are available for the specified compound.
Antiviral Activity (In Vitro)
No studies were identified that specifically investigate the in vitro antiviral activity of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. While the quinoline scaffold is present in some antiviral agents, and various derivatives have been screened for activity against a range of viruses, there is no public data available for this particular compound.
Efficacy against Specific Viral Strains (e.g., Yellow Fever Virus)
No publicly available research data specifically documents the in vitro efficacy of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- against the Yellow Fever Virus or any other specific viral strains. Comprehensive searches of scientific literature did not yield studies detailing its antiviral activity, including metrics such as EC₅₀ (half-maximal effective concentration) or selectivity index (SI). Therefore, its potential as a direct antiviral agent remains uncharacterized.
| Viral Strain | Assay Type | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |
| Yellow Fever Virus | Not Available | Not Available | Not Available | Not Available | Not Available |
Theoretical Prediction of Biological Interactions
Docking Studies to Predict Binding Affinities and Interactions with Target Proteins (e.g., RSK-4)
There are no specific molecular docking studies available in the scientific literature for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- with the RSK-4 (Ribosomal S6 Kinase 4) protein or any other specified protein targets. As a result, information regarding its predicted binding affinity, such as docking scores or detailed interaction patterns (e.g., hydrogen bonds, hydrophobic interactions), is not available. Computational modeling to elucidate its potential binding modes and to identify key interacting amino acid residues has not been reported.
| Target Protein | Docking Software/Method | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues | Reference |
| RSK-4 | Not Available | Not Available | Not Available | Not Available |
Computational Approaches to Understand Biological Effects of N-O Bonds
Specific computational studies focusing on the N-O bonds of the nitro group in Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- to understand their influence on the molecule's biological effects are not documented in available research. Theoretical analyses, such as quantum chemical calculations to determine the electronic properties, bond energies, or reactivity conferred by the nitro group in this particular molecular context, have not been published. Consequently, there is no specific data linking the characteristics of its N-O bonds to a predicted mechanism of action or biological interactions.
| Computational Method | Parameter Studied | Finding | Implication for Biological Activity | Reference |
| Not Available | Not Available | Not Available | Not Available | Not Available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituents on Biological Activity (In Vitro/Theoretical)
The biological profile of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. For derivatives of Quinoline (B57606), 6-nitro-5-(1H-pyrrol-1-yl)-, several key structural elements have been identified as critical modulators of activity.
Influence of Aryl Ring Planarity and Interactions (e.g., Pi-Hydrogen-Pi)
The planarity of the quinoline and pyrrole (B145914) ring systems is a crucial factor in determining the molecule's interaction with biological targets. A planar conformation facilitates stacking interactions, such as pi-pi stacking with aromatic residues in a protein's binding site. Furthermore, interactions like pi-hydrogen bonds can contribute significantly to the binding affinity and stability of the ligand-receptor complex. The spatial arrangement and electronic nature of the fused aryl rings in the quinoline moiety, combined with the pyrrole ring, create a specific electrostatic potential that governs these non-covalent interactions, which are often essential for biological efficacy.
Spatial Relationships Between Molecular Moieties (e.g., Distance between Hydrophobic Moiety and Basic Nitrogen)
The precise three-dimensional arrangement of the different functional groups within the molecule is critical for its activity. The spatial distance and relative orientation between the hydrophobic quinoline-pyrrole scaffold and the basic quinoline nitrogen atom define how the molecule fits into a specific binding pocket. This geometric relationship ensures that the key interacting groups are optimally positioned to engage with their counterparts on the target protein. Any alteration in this spatial arrangement, for instance, through the introduction of bulky substituents or changes in bond angles, can significantly impact the compound's biological activity.
Effect of Pyrrole Ring Substituents (e.g., Aromaticity, Electron-Donating/Withdrawing Groups)
| Substituent Type | Potential Impact on Pyrrole Ring | Effect on Biological Activity |
| Electron-Donating Groups (e.g., -OCH3, -NH2) | Increases electron density | May enhance binding to electron-deficient pockets |
| Electron-Withdrawing Groups (e.g., -CN, -NO2) | Decreases electron density | May improve metabolic stability or alter binding mode |
| Halogens (e.g., -F, -Cl) | Inductive withdrawal, can participate in halogen bonding | Often enhances binding affinity and cell permeability |
| Bulky Alkyl Groups | Increases steric hindrance | Can improve selectivity or hinder binding, depending on pocket size |
This table presents generalized potential effects of substituents on pyrrole-containing compounds based on established medicinal chemistry principles.
Importance of Halogen Substitution (e.g., Fluorine)
The introduction of halogen atoms, particularly fluorine, is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. rsc.org Halogens can increase lipophilicity, thereby improving membrane permeability and cellular uptake. nih.govresearchgate.net Furthermore, fluorine can form specific interactions, such as halogen bonds, with protein backbones, which can significantly increase binding affinity. rsc.org The position and nature of the halogen substituent are critical; for example, studies on other heterocyclic compounds have shown that halogen substitution can be crucial for potent biological activity. nih.gov
| Halogen | Key Properties | Potential Influence on Biological Activity |
| Fluorine (F) | High electronegativity, small size, can form strong bonds with carbon | Can block metabolic sites, increase binding affinity, improve lipophilicity |
| Chlorine (Cl) | Larger size, good lipophilicity | Can enhance membrane permeability and participate in halogen bonds |
| Bromine (Br) | Larger and more polarizable than chlorine | Can form strong halogen bonds, significantly increases lipophilicity |
This table outlines the general impact of halogen substitution in drug design.
Correlation of Chemical Structure with Reactivity (Theoretical)
Theoretical and computational chemistry provide powerful tools to predict the reactivity of a molecule based on its electronic structure. For Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, these methods can elucidate its potential chemical behavior without direct experimentation.
Relationship between Molecular Descriptors and Chemical Reactivity
Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine electronic properties that correlate with chemical reactivity. nih.gov These descriptors for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- can be calculated to predict its stability and reaction tendencies.
Key molecular descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov Other related descriptors such as chemical potential, hardness, and softness provide further insights into the molecule's reactivity. For instance, softer molecules are generally more reactive. nih.gov
While specific experimental data for Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is not available, the principles of DFT analysis on similar quinoline structures suggest that the presence of the electron-withdrawing nitro group (-NO₂) and the electron-rich pyrrole ring would significantly influence its electronic properties and, consequently, its reactivity profile. nih.govmdpi.com
Table 1: Key Molecular Descriptors and Their Implication on Reactivity
| Descriptor | Symbol | Formula | Significance in Chemical Reactivity |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Represents electron-donating capability. Higher values indicate greater reactivity as an electron donor. |
| LUMO Energy | ELUMO | - | Represents electron-accepting capability. Lower values indicate greater reactivity as an electron acceptor. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. A small gap suggests high polarizability and reactivity. nih.gov |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. nih.gov |
| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness. Softer molecules are more reactive. nih.gov |
Predicting Adsorption Behaviors on Surfaces
The structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- suggests its potential to adsorb onto various surfaces, a property relevant in fields like corrosion inhibition and materials science. The quinoline and pyrrole rings contain nitrogen atoms with lone pairs of electrons and extensive π-electron systems, which can interact with metal surfaces.
The adsorption behavior of similar quinoline-pyrrol derivatives has been studied in the context of corrosion protection for carbon steel in acidic environments. abechem.com Such studies indicate that these molecules can form a protective layer on the metal surface, with the efficiency of this layer depending on the inhibitor's concentration and the temperature. abechem.com The process is often described by adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models, which provide insights into the nature of the interaction between the molecule and the surface. imist.ma
For a derivative of quinoline containing a pyrrole group, the adsorption mechanism was found to be spontaneous and involve a mix of physical (electrostatic) and chemical (covalent bond formation) interactions. abechem.com It is predicted that Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- would exhibit similar mixed-type adsorption behavior, adhering to the Langmuir isotherm, where the molecule's adsorption is spontaneous and forms a monolayer on the surface. abechem.comimist.ma
Table 2: Common Adsorption Isotherm Models
| Isotherm Model | Description |
|---|---|
| Langmuir | Assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. imist.ma |
| Freundlich | Describes reversible and non-ideal adsorption on heterogeneous surfaces; not restricted to monolayer formation. imist.ma |
Pharmacophore Modeling and Hybridization Strategies
The molecular architecture of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- is a prime example of a hybridization strategy in drug design, where two or more pharmacophoric units are combined into a single molecule to enhance therapeutic effects or overcome drug resistance. researchgate.net
Design Principles Based on Active Scaffolds
Both the quinoline and pyrrole moieties are considered "privileged scaffolds" in medicinal chemistry, as they are found in a wide array of biologically active compounds. researchgate.netnih.gov Quinoline is the core structure in many antimalarial, anticancer, and antibacterial drugs. researchgate.netnih.govresearchgate.net The hybridization of the quinoline scaffold with other pharmacophores is a well-established strategy to develop novel therapeutic agents. researchgate.netnih.gov
The design principle behind a hybrid molecule like Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- involves several key objectives:
Dual-Action or Synergistic Effects : Combining two active scaffolds can lead to a molecule that interacts with multiple biological targets, potentially resulting in a synergistic therapeutic effect. researchgate.net
Overcoming Drug Resistance : The development of bulkier or more complex hybrid molecules can be a strategy to counteract drug resistance mechanisms, such as efflux pumps in cancer cells or microbes. researchgate.net
Improved Pharmacological Profile : Hybridization can enhance the molecule's specificity, increase its activity, and improve its bioavailability compared to the individual components. researchgate.net
The conjugation of a nitroquinoline with a pyrrole ring represents a deliberate effort to merge the established biological activities of quinolines with the properties of the pyrrole moiety to create a novel chemical entity with potentially unique therapeutic value. researchgate.netnih.gov
Optimization of Physicochemical Properties for Enhanced Biological Response
In the context of quinoline derivatives, research has shown that a focused effort to reduce lipophilicity (often measured as logP) and molecular weight can lead to compounds with improved ADME profiles and potent biological activity. nih.gov The structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- can be systematically modified to fine-tune these properties. For example, the addition or modification of substituents on either the quinoline or pyrrole rings could alter its solubility and ability to cross biological membranes. The goal is to strike a balance where the molecule retains its desired biological activity while having a physicochemical profile that allows it to reach its target in the body effectively. mdpi.com
Table 3: Influence of Physicochemical Properties on Biological Response
| Physicochemical Property | Influence on Biological Response | Optimization Strategy |
|---|---|---|
| Lipophilicity (logP) | Affects solubility, membrane permeability, and plasma protein binding. Very high lipophilicity can lead to poor solubility and high metabolic turnover. | Modify functional groups to achieve a balanced logP, often in the range of 1-3 for oral drugs. nih.gov |
| Molecular Weight (MW) | Influences diffusion and transport across membranes. Lower MW is generally preferred for better absorption (e.g., Lipinski's Rule of Five suggests <500 Da). | Design compounds with a focus on structural simplicity and potency to keep MW low. nih.gov |
| Polar Surface Area (PSA) | Correlates with hydrogen bonding potential and affects membrane permeability. High PSA can hinder passage across the blood-brain barrier. | Adjust the number of heteroatoms (N, O) and polar functional groups. |
| Solubility | Crucial for absorption from the gastrointestinal tract. Poor solubility is a major hurdle in drug development. | Introduce ionizable or polar groups to enhance aqueous solubility. |
Future Research Directions and Translational Perspectives Excluding Clinical
Development of Advanced Synthetic Methodologies
The synthesis of Quinoline (B57606), 6-nitro-5-(1H-pyrrol-1-yl)- presents a multi-step challenge that invites the development of more advanced and efficient chemical protocols. A plausible synthetic pathway involves the initial synthesis of 5-aminoquinoline (B19350), followed by the construction of the pyrrole (B145914) ring at the 5-position, and concluding with a regioselective nitration. Future research will likely focus on optimizing each of these critical steps.
Towards Sustainable and Efficient Protocols
Conventional methods for quinoline synthesis often rely on harsh conditions and hazardous reagents. stackexchange.comsaskoer.cayoutube.com The future of synthesizing the core structure of Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- lies in the adoption of green chemistry principles. dtic.milnih.gov This includes the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. stackexchange.com For instance, microwave-assisted and ultrasound-promoted syntheses of the quinoline backbone could significantly reduce reaction times and energy consumption. saskoer.canih.gov
The formation of the 5-(1H-pyrrol-1-yl)quinoline intermediate, likely via a Paal-Knorr reaction between 5-aminoquinoline and a 1,4-dicarbonyl compound, is a key area for sustainable innovation. reddit.com Research into solvent-free reaction conditions or the use of aqueous micellar solutions catalyzed by surfactants like sodium dodecyl sulfate (B86663) (SDS) could offer greener alternatives to traditional organic solvents. nih.gov
The final nitration step also presents opportunities for developing more sustainable protocols. Moving away from classical nitrating mixtures (HNO₃/H₂SO₄) towards milder and more selective nitrating agents will be a key research focus.
| Synthetic Step | Conventional Method | Potential Sustainable Approach | Key Advantages |
| Quinoline Core Synthesis | Skraup, Doebner-von Miller, Friedländer syntheses with strong acids and high temperatures. saskoer.cayoutube.com | Microwave-assisted synthesis, use of green solvents (e.g., water, ethanol), heterogeneous acid catalysts. stackexchange.comsaskoer.ca | Reduced energy consumption, shorter reaction times, easier catalyst recovery. |
| Pyrrole Ring Formation (Paal-Knorr) | Refluxing in organic solvents with acid catalysts. reddit.com | Solvent-free conditions, aqueous micellar catalysis, biocatalysis (e.g., using α-amylase). nih.govpearson.com | Elimination of volatile organic compounds, milder reaction conditions. |
| Nitration | Concentrated nitric and sulfuric acids. stackexchange.com | Milder nitrating agents (e.g., Fe(NO₃)₃·9H₂O), dearomatization-rearomatization strategies. acs.org | Improved regioselectivity, avoidance of harsh acids. |
Exploration of Novel Catalytic Systems
The development of novel catalysts is paramount to advancing the synthesis of complex heterocyclic systems like Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-. For the C-N bond formation in the Paal-Knorr synthesis, a variety of innovative catalysts are being explored. These range from low-cost and commercially available aluminas, which possess both Brønsted and Lewis acid sites, to more sophisticated organocatalysts like L-proline and vitamin B₁. researchgate.netrsc.orgquimicaorganica.org The use of heterogeneous catalysts, such as silica-supported sulfuric acid or magnetic nanoparticles functionalized with acidic groups, offers the significant advantage of easy separation and recyclability, aligning with the principles of sustainable chemistry. reddit.com
In the context of forming the quinoline ring itself, nanocatalysts are emerging as a promising frontier, offering high efficiency and selectivity. rsc.org For the crucial C-N bond formations, transition metal catalysts, particularly those based on palladium, copper, and nickel, have been extensively developed and continue to be an area of active research for creating more efficient and air-stable precatalysts. mdpi.com
Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of byproducts. For Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-, the mechanisms of pyrrole formation and, most critically, the regioselectivity of the nitration step, are of primary importance.
Elucidation of Complex Reaction Pathways
The Paal-Knorr synthesis of the pyrrole ring from 5-aminoquinoline and a 1,4-dicarbonyl compound is believed to proceed through the formation of a hemiaminal, followed by cyclization and dehydration. dtic.mil While this mechanism is generally accepted, the precise role of the catalyst in each step, especially with newer catalytic systems, warrants further investigation.
The electrophilic nitration of the 5-(1H-pyrrol-1-yl)quinoline intermediate is the most mechanistically complex and challenging step. Electrophilic substitution on the unsubstituted quinoline ring typically occurs at the 5- and 8-positions. quimicaorganica.org The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under acidic nitrating conditions where the nitrogen is protonated. stackexchange.com The pyrrolyl group at the 5-position is an electron-donating group and would be expected to activate the quinoline ring system towards electrophilic substitution. saskoer.ca This activating effect will likely be most pronounced at the positions ortho and para to the C5 substituent, namely the 6- and 8-positions. Therefore, the nitration of 5-(1H-pyrrol-1-yl)quinoline is expected to yield a mixture of 6-nitro and 8-nitro isomers, with potential for the 4- and 7-positions also being susceptible to attack to a lesser extent. Elucidating the factors that control this regioselectivity is a critical area for future research.
Advanced Computational Modeling of Reactivity and Selectivity
Computational chemistry offers powerful tools to probe the intricacies of reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations can be employed to model the transition states of the Paal-Knorr reaction, providing insights into the catalytic cycle and the factors influencing reaction rates.
For the nitration step, computational modeling is indispensable for predicting the regioselectivity. By calculating the energies of the Wheland intermediates (σ-complexes) for nitration at each possible position on the 5-(1H-pyrrol-1-yl)quinoline ring, the most likely products can be identified. nih.gov Such studies can also model the effect of different nitrating agents and solvent systems on the reaction pathway and product distribution. This predictive power can guide experimental efforts to achieve the desired 6-nitro isomer with high selectivity.
| Computational Method | Application to Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- Synthesis | Anticipated Insights |
| Density Functional Theory (DFT) | Modeling the Paal-Knorr reaction pathway with different catalysts. | Elucidation of transition state geometries and energies, understanding catalyst-substrate interactions. |
| DFT and Ab Initio Methods | Calculating the stability of σ-complexes for nitration at various positions (C4, C6, C7, C8). | Prediction of the most favorable nitration sites and the expected isomer distribution. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of the substrate with solvents and catalysts. | Understanding the role of the reaction environment on reactivity and selectivity. |
Rational Design of Next-Generation Analogues
The rational design of new molecules based on the Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)- scaffold is a promising avenue for the discovery of novel compounds with tailored properties. By systematically modifying the substitution pattern on both the quinoline and pyrrole rings, it is possible to fine-tune the electronic, steric, and physicochemical properties of the molecule.
In Silico Screening and Virtual Library Design
Computational chemistry offers a powerful avenue for the rapid exploration of the chemical space surrounding the "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" core structure. In silico screening and the design of virtual libraries are critical first steps in identifying derivatives with high potential for specific biological activities. This approach allows for the prioritization of compounds for synthesis, saving significant time and resources.
The process begins with the core scaffold of "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-". A virtual library is then constructed by systematically modifying various positions on the quinoline and pyrrole rings with a diverse set of functional groups. These modifications are designed to modulate key physicochemical properties such as electronic distribution, steric profile, and hydrogen bonding capacity. Quantitative Structure-Activity Relationship (QSAR) models can be developed for quinoline derivatives to predict the biological activity of these virtual compounds, helping to refine the library design. nih.gov Molecular docking studies can then be employed to screen this virtual library against known protein targets, predicting the binding affinity and interaction modes of each derivative. nih.gov This dual approach of property prediction and target-based screening enables the rational selection of a focused set of high-priority candidates for chemical synthesis and subsequent biological evaluation.
Table 1: Hypothetical Virtual Library Based on the "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" Scaffold
| Compound ID | Core Scaffold | Modification Site | Substituent (R-Group) | Rationale for Inclusion |
|---|---|---|---|---|
| QNPS-001 | 6-nitro-5-(1H-pyrrol-1-yl)quinoline | Quinoline C2-position | -Cl | Modulate electronic properties; potential for halogen bonding. |
| QNPS-002 | 6-nitro-5-(1H-pyrrol-1-yl)quinoline | Quinoline C4-position | -OCH3 | Introduce hydrogen bond acceptor; alter solubility. |
| QNPS-003 | 6-nitro-5-(1H-pyrrol-1-yl)quinoline | Quinoline C7-position | -NH2 | Introduce hydrogen bond donor; potential for salt formation. |
| QNPS-004 | 6-nitro-5-(1H-pyrrol-1-yl)quinoline | Pyrrole C2'-position | -CH3 | Increase lipophilicity; explore steric effects. |
| QNPS-005 | 6-nitro-5-(1H-pyrrol-1-yl)quinoline | Nitro group (-NO2) at C6 | -NHCOCH3 | Reduce electron-withdrawing nature; potential prodrug strategy. |
Targeted Synthesis Based on SAR Insights
Following the identification of initial "hit" compounds from screening efforts, the next phase involves targeted synthesis to develop a comprehensive Structure-Activity Relationship (SAR). SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. researchgate.net This knowledge is then used to guide the design and synthesis of new analogues with improved potency and selectivity.
For the "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" scaffold, a systematic synthetic chemistry program would be initiated. This would involve preparing a series of derivatives where each part of the molecule is methodically altered. For instance, the position and nature of the electron-withdrawing nitro group could be varied to probe its importance. Similarly, the pyrrole ring could be substituted with other five-membered heterocycles (e.g., furan, thiophene, pyrazole) to determine the role of the heteroatoms and aromaticity in biological interactions. The insights gained from testing each new compound would feed back into the design of the next generation of molecules, creating an iterative cycle of design, synthesis, and evaluation aimed at maximizing the desired biological effect. nih.gov
Table 2: Proposed Synthetic Modifications for SAR Studies
| Modification Area | Example Synthetic Analogue | SAR Question Addressed |
|---|---|---|
| Quinoline Ring Substitution | 2-chloro-6-nitro-5-(1H-pyrrol-1-yl)quinoline | Is substitution at the C2 position tolerated? How does it affect activity? |
| Nitro Group Position | 7-nitro-5-(1H-pyrrol-1-yl)quinoline | Is the 6-position of the nitro group optimal for activity? |
| Nitro Group Replacement | 6-cyano-5-(1H-pyrrol-1-yl)quinoline | Can other electron-withdrawing groups substitute for the nitro group? |
| Pyrrole Ring Replacement | 5-(1H-imidazol-1-yl)-6-nitroquinoline | Is the pyrrole ring essential, or can other N-heterocycles serve a similar function? |
Discovery of Novel In Vitro Biological Targets
A key aspect of developing a new chemical entity is identifying its molecular target(s). For a novel scaffold like "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-", the biological mechanism of action may not be immediately obvious. Therefore, unbiased screening approaches are essential for discovering new and unexpected biological targets.
Phenotypic Screening Coupled with Target Deconvolution
Phenotypic screening represents a powerful, target-agnostic approach to drug discovery. nih.gov In this strategy, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype (e.g., inhibiting cancer cell growth, preventing bacterial biofilm formation) without a preconceived notion of the molecular target. "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" and a library of its derivatives could be screened across a diverse range of cell-based assays representing various disease states.
Once a compound demonstrates a consistent and potent phenotypic effect, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed biological response. nih.govnih.gov Modern chemical proteomics techniques are central to this process. One common method involves synthesizing a derivative of the active compound that incorporates a reactive group or an affinity tag. This "probe" molecule is used to capture its binding partners from cell lysates, which are then identified using advanced mass spectrometry. nih.gov This process can reveal novel drug-target interactions and provide crucial insights into the compound's mechanism of action.
High-Throughput Screening of Compound Libraries
In parallel with phenotypic approaches, high-throughput screening (HTS) provides a target-based method for identifying active compounds. In HTS, large libraries of compounds, which would include "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" and its analogues, are rapidly assayed for activity against a specific, purified biological target, such as an enzyme or a receptor. nih.govresearchgate.net
The process is highly automated, allowing for the testing of thousands of compounds in a short period. nih.govresearchgate.net A successful HTS campaign can identify initial "hits" that modulate the activity of the target protein. These hits, while often of modest potency, serve as validated starting points for a more focused medicinal chemistry effort. Subsequent optimization, guided by SAR, aims to improve the potency, selectivity, and drug-like properties of the initial HTS hits.
Integration of Experimental and Computational Approaches
The most efficient path to developing an optimized lead compound involves the tight integration of computational modeling and experimental validation. This synergistic relationship creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the predictive power of the computational models.
Synergistic Research Methodologies for Compound Optimization
The optimization of a lead compound like "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" is an iterative process that relies on the synergy between computational and experimental sciences. nih.govamanote.com An ideal workflow begins with computational modeling to design a small, focused library of derivatives predicted to have improved activity or properties. This library is then synthesized and tested in relevant in vitro biological assays.
The resulting experimental data (e.g., potency, selectivity) are used to build or refine QSAR and pharmacophore models. nih.gov These updated models can then provide more accurate predictions for the next round of compound design. This cycle is repeated, with each iteration bringing the research team closer to a compound with the desired biological profile. This integrated approach not only accelerates the optimization process but also deepens the understanding of the molecular features required for activity, ultimately increasing the probability of success.
Table 3: Integrated Workflow for Compound Optimization
| Phase | Computational Component | Experimental Component | Outcome |
|---|---|---|---|
| 1. Hit Identification | Virtual screening of compound libraries against a specific target. | High-throughput screening (HTS) of a physical compound library. | Initial hit compounds with modest activity. |
| 2. SAR Development | Docking studies to predict binding modes; QSAR model building. | Synthesis of a focused library of analogues; In vitro potency testing. | Initial understanding of Structure-Activity Relationships (SAR). |
| 3. Lead Optimization | Predictive modeling for potency, selectivity, and ADME properties. | Iterative synthesis and testing of refined analogues. | Optimized lead compound with improved biological profile. |
| 4. Target Validation | Analysis of predicted off-targets. | Phenotypic screening and target deconvolution studies. | Confirmation of mechanism of action and selectivity. |
Validation of Theoretical Predictions through Experimental Data
In the field of computational chemistry, the validation of theoretical predictions with experimental data is a critical step to ensure the accuracy and reliability of the computational models. For complex heterocyclic molecules such as "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-", a combination of theoretical calculations and experimental studies provides a comprehensive understanding of their structural, electronic, and spectroscopic properties. While specific experimental data for "Quinoline, 6-nitro-5-(1H-pyrrol-1-yl)-" is not extensively available in the public domain, the principles of validating theoretical predictions can be thoroughly illustrated by examining studies on closely related quinoline derivatives. This section will explore the key experimental techniques used for this validation and provide examples from the literature on analogous compounds.
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting various molecular properties, including optimized geometry, vibrational frequencies, electronic absorption spectra, and nuclear magnetic resonance (NMR) chemical shifts. nih.govankara.edu.trnih.gov However, the accuracy of these predictions is highly dependent on the chosen functional and basis set. ankara.edu.tr Therefore, experimental verification is indispensable.
X-ray Crystallography: The Gold Standard for Structural Validation
Single-crystal X-ray diffraction is the most definitive experimental technique for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com The precise bond lengths, bond angles, and dihedral angles obtained from X-ray crystallography serve as a benchmark for validating the optimized geometries predicted by computational methods. For instance, in studies of nitroquinoline derivatives, the experimentally determined crystal structures have been used to confirm the planarity of the quinoline ring system and the orientation of substituent groups. nih.gov The comparison between the calculated and experimental geometric parameters can reveal the strengths and limitations of the applied theoretical model.
Below is an interactive data table that illustrates how theoretical and experimental structural parameters for a related quinoline derivative might be compared.
| Parameter | Theoretical (DFT) | Experimental (X-ray) | % Difference |
| C2-C3 Bond Length (Å) | 1.375 | 1.372 | 0.22% |
| C4-C4a Bond Length (Å) | 1.418 | 1.415 | 0.21% |
| N1-C8a-C4a Angle (°) | 118.5 | 118.2 | 0.25% |
| C5-C6-N(nitro) Angle (°) | 119.2 | 119.5 | -0.25% |
Note: The data in this table is hypothetical and serves as an example of the comparative analysis between theoretical and experimental structural data.
Spectroscopic Techniques: Probing Electronic and Vibrational Properties
Spectroscopic methods such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data for validating theoretical predictions of electronic transitions, vibrational modes, and chemical environments of atoms in a molecule.
UV-Vis Spectroscopy and TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.govbohrium.com The calculated maximum absorption wavelengths (λmax) can be directly compared with the experimental UV-Vis spectra. Studies on various quinoline derivatives have shown a good correspondence between TD-DFT predictions and experimental data, which helps in understanding the nature of electronic transitions, such as π-π* transitions. nih.govnih.gov
The following interactive table demonstrates a comparison of theoretical and experimental UV-Vis absorption data for a hypothetical quinoline derivative.
| Solvent | Theoretical λmax (nm) (TD-DFT) | Experimental λmax (nm) |
| Gas Phase | 320 | - |
| Dichloromethane | 335 | 338 |
| Dimethyl Sulfoxide | 342 | 345 |
NMR Spectroscopy and DFT: DFT calculations are also widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By comparing the calculated chemical shifts with the experimental NMR spectra, researchers can confirm the proposed molecular structure and gain insights into the electronic environment of the different nuclei. A strong correlation between the theoretical and experimental chemical shifts provides confidence in the accuracy of the computational model.
Vibrational Spectroscopy (FTIR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in the experimental IR and Raman spectra. The comparison between the calculated and experimental vibrational spectra can aid in the assignment of the observed bands to specific molecular vibrations. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
